molecular formula C17H19N3O2 B2405178 N-([2,3'-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034449-71-1

N-([2,3'-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2405178
CAS RN: 2034449-71-1
M. Wt: 297.358
InChI Key: MLQXJQBVBYWYBW-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide, also known as BPY-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPY-4 is a heterocyclic compound that contains a pyran ring and a bipyridine moiety.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with complex bipyridine structures and carboxamide groups have been synthesized through various methods, demonstrating the versatility and potential utility of these molecular frameworks in chemical and biological applications. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily, highlighting their relevance in therapeutic research (Schroeder et al., 2009). Such methodologies can be adapted for the synthesis of N-([2,3'-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide, providing a pathway for exploring its applications in medicinal chemistry and drug design.

Potential Applications in Medicinal Chemistry

The structural features of compounds similar to this compound, particularly those involving bipyridine and carboxamide functionalities, have been exploited in various medicinal chemistry applications. For example, compounds bearing pyrazole amides have been reported for their bactericidal, pesticidal, herbicidal, and antimicrobial activities, indicating a broad spectrum of potential applications (Hu et al., 2011). This suggests that this compound could be explored for similar bioactive properties, given its structural complexity and functional groups conducive to binding with biological targets.

Insights from Computational and Spectroscopic Studies

Research involving water-mediated synthesis and computational studies on similar compounds, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, has provided valuable insights into their non-linear optical (NLO) properties and molecular docking analyses (Jayarajan et al., 2019). These studies underscore the importance of structural analysis in uncovering the multifaceted applications of such compounds, ranging from materials science to potential anticancer activity through inhibition of tubulin polymerization.

properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(14-5-8-22-9-6-14)20-11-13-3-4-16(19-10-13)15-2-1-7-18-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQXJQBVBYWYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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